Journal Name:Microbial Drug Resistance
Journal ISSN:1076-6294
IF:2.706
Journal Website:http://www.liebertpub.com/overview/microbial-drug-resistance/44/
Year of Origin:1995
Publisher:Mary Ann Liebert Inc.
Number of Articles Per Year:175
Publishing Cycle:Quarterly
OA or Not:Not
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-11 , DOI: 10.1016/j.jhazmat.2023.132025
Exposure to endocrine-disrupting chemicals (EDCs) can lead to detrimental impacts on human health, making their detection a critical issue. A novel approach utilizing on-chip microfluidic biosensors was developed for the simultaneous detection of two EDCs, namely, bisphenol A (BPA) and diethylstilbestrol (DES), based on upconversion nanoparticles doped with thulium (Tm) and erbium (Er), respectively. From the perspective of single nanoparticles, the construction of an active core-inert shell structure enhanced the luminescence of nanoparticles by 2.28-fold (Tm) and 1.72-fold (Er). From the perspective of the nanoparticle population, the study exploited an aptamer-mediated bridging flocculation mechanism and effectively enhanced the upconversion luminescence of biosensors by 8.94-fold (Tm) and 7.10-fold (Er). A chip with 138 tangential semicircles or quarter-circles was designed and simulated to facilitate adequate mixing, reaction, magnetic separation, and detection conditions. The on-chip microfluidic biosensor demonstrated exceptional capabilities for the simultaneous detection of BPA and DES with ultrasensitive detection limits of 0.0076 µg L-1, and 0.0131 µg L-1, respectively. The first reported aptamer-mediated upconversion nanoparticle bridging flocculation provided enhanced luminescence and detection sensitivity for biosensors, as well as offering a new perspective to address the instability of nanobiosensors.
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-11 , DOI: 10.1016/j.jhazmat.2023.132032
Polycyclic aromatic hydrocarbons (PAHs) are a cluster of highly hazardous organic pollutants that are widespread in ecosystems and threaten human health. Composting has been shown to be an effective strategy for PAHs degredation. Here, we used Comamonas testosteroni as an inoculant in composting and investigated the potential mechanisms of PAHs degradation by co-occurrence network and structural equation modelling analysis. The results showed that more than 60% of PAHs were removed and the bacterial community responded to the negative effects of PAHs by upgrading the network. Inoculation with C. testosteroni altered bacterial community succession, intensified bacterial response to PAHs, improved metabolic activity, and promoted the degradation of PAHs during co-composting. The increased in the positive cohesion index of the community suggested that agents increased the cooperative behaviour between bacteria and led to changes in keystones of the bacterial network. However, the topological values of C. testosteroni in the network were not elevated, which confirmed that C. testosteroni altered communities by affecting other bacterial growth rather than its own colonisation. This study strengthens our comprehension of the potential mechanisms for the degradation of PAHs in inoculated composting.
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-10 , DOI: 10.1016/j.jhazmat.2023.132030
Fertilization is a crucial agrological measure for agricultural production that can significantly impact the removal of Cd from irrigation water by paddy crusts (PC). In this study, laboratory and field experiments were conducted to investigate the impact of fertilization at low, medium, and high concentrations on the accumulation of Cadmium (Cd) in PC and the underlying mechanisms involved. The results showed that only low fertilizer concentration could promote the removal of Cd by PC, which reduced the Cd concentration in irrigation water from 19.52 μg/L to 5.35 μg/L. Conversely, medium and high fertilizer concentrations reduced the accumulation of Cd by PC. After fertilizer addition, the proportion of Fe-Mn oxidizable-Cd in PC reached 55 % (with low concentration of fertilizer treatment). The application of low concentration of fertilizer was found to stimulate the growth of filamentous green algae, leading to a significant increase in the relative abundance of sphingomonadaceae (by 1.39 %) and comamonadaceae (by 1.29 %). The XRD, SEM and correlation analysis show that a large amount of manganese oxide is formed on the surface of PC, which increases the fixation of Cd. These findings provide a new perspective for the remediation of heavy metal contamination in paddy fields.
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-15 , DOI: 10.1016/j.jhazmat.2023.132057
Both cholesterol and oxidized cholesterol (OXC) are present in human diets. The incidence of inflammatory bowel diseases (IBDs) is increasing in the world. The present study was to investigate the mechanism by which OXC promotes colitis using C57BL/6 mice as a model. Results shown that more severe colitis was developed in OXC-treated mice with the administration of dextran sulfate sodium (DSS) in water. Direct effects of short-term OXC exposure on gut barrier or inflammation were not observed in healthy mice. However, OXC exposure could cause gut microbiota dysbiosis with a decrease in the relative abundance of short-train fatty acids (SCFAs)-producing bacteria (Lachnospiraceae_NK4A136_group and Blautia) and an increase in the abundance of some potential harmful bacteria (Bacteroides). OXC-induced symptoms of colitis were eliminated when mice were administered with antibiotic cocktails, indicating the promoting effect of OXC on DSS-induced colitis was mediated by its effect on gut microbiota. Moreover, bacteria-depleted mice colonized with gut microbiome from OXC-DSS-exposed mice exhibited a severe colitis, further proving the gut dysbiosis caused by OXC exposure was the culprit in exacerbating the colitis. It was concluded that dietary OXC exposure increased the susceptibility of colitis in mice by causing gut microbiota dysbiosis.
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-11 , DOI: 10.1016/j.jhazmat.2023.132034
Soil contamination by arsenic (As) poses potential health risks to humans. As-hyperaccumulator P. vittata has been used in As-contaminated soils for phytoremediation. Clarifying the mechanisms of its As-hyperaccumulation is critical to enhance its efficiency in phytoremediation. Here, based on transcriptome analysis, we determined the concentration-dependent patterns of As-related gene families by comparing As-hyperaccumulator P. vittata and non-hyperaccumulator P. ensiformis after exposing to 20 µM arsenate (AsV). As expected, arsenic induced more stress in P. ensiformis than P. vittata. Based on gene ontology, differences in transporter activity are probably responsible for their differential As accumulation. Though As exposure induced expression of phosphate transporter PvPht1;4 for AsV absorption in both plants, stronger AsV reduction, AsIII transport, and AsIII-GSH complexation were found in P. ensiformis roots. Unlike P. ensiformis, As metabolism processes occurred mainly in P. vittata fronds. Notably, tonoplast-localized ACR3s were only present in P. vittata, making it more effective in sequestrating AsIII into frond vacuoles. Further, vesicle As transformation via PvGAPC1 (glyceraldehyde 3-phosphate dehydrogenase), PvOCT4 (organic cation transporter 4), and PvGSTF1 (glutathione S-transferase) contributed little to As-hyperaccumulation. This study provides information on critical genes responsible for As-hyperaccumulation by P. vittata, which can be applied to construct As-hyperaccumulating plants by genetic engineering to enhance their phytoremediation efficiency in As-contaminated soils.
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-10 , DOI: 10.1016/j.jhazmat.2023.132026
Microfibers are the most common type of microplastics in freshwater environments. Anthropogenic climate stressors, such as freshwater acidification (FA), can interact with plastic pollution to disrupt freshwater ecosystems. However, the underlying mechanisms responsible for the interactive effects of microfibers and FA on aquatic organisms remain poorly understood. In this study, we investigated individual Daphnia magna–microbiota interactions affected by interactions between microfibers and FA (MFA). We found that the accumulated amount of microfibers in pH-treatment groups was significantly higher than in the control groups, resulting in negative consequences on reproduction, growth, and sex ratio. We also observed that MFA interactions induced immunity- and reproduction-related biological processes. In particular, the abundance of pathogenic bacteria increased only in MFA groups, indicating that MFA interactions can cause intestinal damage. Our integrated analysis of microbiomes and host transcriptomes revealed that synergistic adverse effects of MFAs are closely related to changes in microbial communities, suggesting that D. magna fitness and the microbial community are causally linked. These finding may help elucidate the toxicity mechanisms governing the responses of D. magna to microfibers and acidification interactions, and to host-microbiome-environment interactions.
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-17 , DOI: 10.1016/j.jhazmat.2023.132073
The use of green, non-toxic raw materials is of great significance to the sustainable development of the environment, among which epigallocatechin gallate (EGCG) is a renewable carbon source from plants. At present, there is a lack of research on the metal-polyphenol nanomaterials their use in water decontamination. In this study, a novel SA/EGCG@Ti/SA/PVDF (SESP) sandwich membrane was prepared to effectively solve the problems of difficult recovery of nanomaterials and the leaching of metal ions. The membrane was made by scraping SA on the surface of the PVDF substrate as the bottom protective layer, depositing EGCG@Ti NPs as the functional layer, then coating SA as the surface isolation layer, and finally cross-linking with anhydrous calcium chloride. Results showed that EGCG@Ti NPs dispersed well on the surface of the SA/PVDF basement membrane. SESP sandwich membrane had good hydrothermal and acid-base stability, and it can be applied to wastewater with multiple co-existing heavy metals (e.g., Cu, Pb, Cd, and Ni). The contact angle and pure water flux of the SESP sandwich membrane with a negatively charged surface were 14.0–15.6° and 171.40 L/m2 h, respectively. The pure water flux of the regenerated membrane after BSA pollution recovered to 98.68 L/m2 h, and the interception efficiency and the interception flux of Cr(VI) were 100 % and 72.92 L/m2 h at 40 min of interception, respectively. Additionally, the removal efficiency of Cr(VI) by SESP sandwich membrane was maintained above 83 % for simulated wastewater and 100 % for actual wastewater after five adsorption-desorption cycles. Cr(VI) and Cr(III) can be removed simultaneously with the negatively charged SESP sandwich membrane. EDS and XPS analysis showed that the removal of Cr(VI) was controlled by the Donnan effect, anion exchange, chelation/complexation, and reduction mechanism. In contrast, Cr(III) was mainly influenced by electrostatic attraction and chelation/complexation mechanisms. In conclusion, the newly prepared sandwich membrane has good application potential in treating Cr(VI) wastewater.
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.jhazmat.2023.132046
The present study aimed to comprehensively evaluate the toxicological effects of microplastics (MPs) on cultivated soil quality. Based on improved G1 evaluation method, we first constructed a grading evaluation system comprising of the indicators of toxicological effects of cultivated soil quality under MPs exposure, while focusing on types of MPs that had significant/non-significant toxicity effects. Furthermore, we verified reliability of screening results of significance-links at each level, using several data processing methods. Then, using natural breakpoint classification method, a priority control checklist of toxicological effects of 18 types of MPs on cultivated soil was developed to determine the types of MPs having significant toxicity risks and cultivated soil quality links significantly affected by the toxicity of MPs exposure. Finally, quantum-mechanics/molecular-mechanics (QM/MM) methods were used to carry out the differential toxicity mechanism analysis. The results showed that MPs with higher non-polar surface area may lead to stronger toxicity effect to the cultivated soil quality. Notably, the MPs that have abundant binding sites enhance the binding affinity, and less polar MPs bind more strongly to the non-polar amino acids of target receptors. Our study provides a new theoretical perspective for multi-dimensional analysis toxicological effects of different MPs exposure on cultivated soil quality.
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.jhazmat.2023.132060
Diesel exhaust particles (DEP) pollution should be taken seriously because it is an extensive environmental and occupational health concern. Exploring early effect biomarkers is crucial for monitoring and managing DEP-associated health risk assessment. Here, we found that serum levels of 67 miRNAs were dysregulated in DEP exposure group. Notably, 20 miRNAs were identified as each having a significant dose-response relationship with the internal exposure level of DEP. Further, we revealed that the DEP exposure could affect the liver function of subjects and that 7 miRNAs (including the well-known liver injury indicator, miR-122–5p) could serve as the novel epigenetic-biomarkers (epi-biomarkers) to reflect the liver-specific response to the DEP exposure. Importantly, an unprecedented prediction model using these 7 miRNAs was established for the assessment of DEP-induced liver injury risk. Finally, bioinformatic analysis indicated that the unique set of miRNA panel in serum might also contribute to the molecular mechanism of DEP exposure-induced liver damage. These results broaden our understanding of the adverse health outcomes of DEP exposure. Noteworthy, we believe this study could shed light on roles and functions of epigenetic biomarkers from environmental exposure to health outcomes by revealing the full chain of exposure-miRNAs-molecular pathways-disease evidence.
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-08 , DOI: 10.1016/j.jhazmat.2023.132011
Dissolved organic matter (DOM) plays an important role in the biogeochemical cycle in natural waters. The determination and characterization of the excited triplet state of DOM (3DOM*) have attracted much attention recently. However, the underlying differences of determined 3DOM* through different pathways are not yet fully understood. In this study, the differences and underlying mechanisms of the determined 3DOM* using 2,4-hexadien-1-ol (HDO) through an energy transfer pathway and 2,4,6-trimethylphenol (TMP) through an electron transfer pathway, were investigated. The results showed that the determined quantum yields of 3DOM* (Φ3DOM*) for four commercial and four isolated local DOMs are different using HDO ((0.04 ± 0.00) × 10−2 to (2.9 ± 0.17) × 10−2)) and TMP ((0.08 ± 0.01) × 10−2 to (1.2 ± 0.17) × 10−2), respectively. For 17 DOM-analogs, significant differences were also observed with the quantum yields of their 3DOM* determined using HDO (ΦHDO) and the triplet-state quantum yield coefficients determined using TMP (fTMP). It indicates the different reactivity of TMP and HDO with the excited triplet of the chromophores with different structures within the isolated DOM. Based on the experimental and predicted values of fTMP and ΦHDO for different DOM-analogs, the impact of substituents on differences in 3DOM* values were further revealed. These results demonstrated that the levels of 3DOM* depended on the chemical functionalities present in the DOM-analogs.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
医学3区 | INFECTIOUS DISEASES 传染病学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
8.10 | 58 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://mc.manuscriptcentral.com/mdr